butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
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Overview
Description
Frovatriptan Succinate monohydrate is a pharmaceutical compound primarily used in the treatment of migraine headachesFrovatriptan Succinate monohydrate is particularly effective in treating migraines associated with menstruation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Frovatriptan Succinate monohydrate involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. The next step involves tosylation with tosyl chloride in the presence of pyridine, followed by treatment with methylamine to obtain 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. Finally, the free base is treated with succinic acid to form Frovatriptan Succinate monohydrate .
Industrial Production Methods
Industrial production of Frovatriptan Succinate monohydrate typically involves crystallization techniques. The compound can be crystallized as a monohydrate or dihydrate using a combination of acetone and water as solvents. The concentration of water and the temperature of crystallization are critical factors in determining the form of the hydrate obtained .
Chemical Reactions Analysis
Types of Reactions
Frovatriptan Succinate monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Frovatriptan Succinate monohydrate include sodium hydroxide, tosyl chloride, and methylamine. The conditions for these reactions often involve specific temperatures and solvents to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, which are crucial in the synthesis of Frovatriptan Succinate monohydrate .
Scientific Research Applications
Frovatriptan Succinate monohydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of selective serotonin receptor agonists and their effects on vasoconstriction.
Biology: Research focuses on its role in the treatment of migraines and its interaction with serotonin receptors.
Medicine: It is extensively used in clinical trials and studies related to migraine treatment, particularly menstrual migraines.
Industry: The compound is used in the pharmaceutical industry for the production of migraine medications
Mechanism of Action
Frovatriptan Succinate monohydrate acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms. The compound is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels during a migraine attack .
Comparison with Similar Compounds
Frovatriptan Succinate monohydrate is unique among triptans due to its high selectivity for cerebral vasculature and minimal effects on coronary vasculature. Similar compounds include:
- Sumatriptan
- Almotriptan
- Eletriptan
- Naratriptan
- Rizatriptan
- Zolmitriptan
Compared to these compounds, Frovatriptan Succinate monohydrate has a longer half-life and is particularly effective in treating menstrual migraines .
Properties
IUPAC Name |
butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUETXFMONOSVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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